molecular formula C8H15NO3 B2753077 2-(3,3-Dimethylbutanamido)acetic acid CAS No. 883802-93-5

2-(3,3-Dimethylbutanamido)acetic acid

Cat. No. B2753077
CAS RN: 883802-93-5
M. Wt: 173.212
InChI Key: CKPFPZCUQJFSPF-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutanamido)acetic acid is a chemical compound with the formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is used extensively in scientific research, including drug synthesis and studying metabolic pathways.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO3/c1-8(2,3)4-6(10)9-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.

Scientific Research Applications

Synthesis and Chemical Transformation

  • Acetic Acid Production from CO2 and Methanol : A study by Qingli Qian et al. (2016) discusses a method for producing acetic acid from CO2, methanol, and H2, using a Ru–Rh bimetallic catalyst. This process is significant for CO2 transformation and represents progress in synthetic chemistry, potentially offering a new avenue for acetic acid production and CO2 utilization (Qian et al., 2016).

Medicinal Chemistry and Pharmacology

  • Pharmacological Profile of Pyrrolizine Derivative : S. Laufer et al. (1994) describe the pharmacological profile of a new pyrrolizine derivative that inhibits cyclo-oxygenase and 5-lipoxygenase. This compound exhibits a range of activities including antiphlogistic and analgesic effects, highlighting the therapeutic potential of such chemical structures (Laufer et al., 1994).

Environmental Science and Technology

  • Advanced Oxidation Processes (AOPs) : Juhee Kim et al. (2020) discuss the use of Co(II)/Co(III) to activate peracetic acid for the advanced oxidation of aromatic organic compounds. This study provides insights into the mechanisms of pollutant degradation and the role of acetylperoxyl radicals in environmental remediation processes (Kim et al., 2020).

Chemical Structure and Properties

  • Acylated Chitosan Derivatives : A. Piegat et al. (2019) explore the impact of acylation conditions on the structure and properties of chitosan-acylated derivatives. This research underscores the importance of understanding chemical modifications to tailor the properties of materials for specific applications (Piegat et al., 2019).

Photoinduced Chemical Transformations

  • Reductive Transformation of α,β-Epoxy Ketones : E. Hasegawa et al. (2004) report on the use of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. This study demonstrates the potential for photochemical reactions in organic synthesis (Hasegawa et al., 2004).

Safety and Hazards

The safety information for 2-(3,3-Dimethylbutanamido)acetic acid indicates that it has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as causing skin irritation, serious eye irritation, and respiratory irritation.

properties

IUPAC Name

2-(3,3-dimethylbutanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)4-6(10)9-5-7(11)12/h4-5H2,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPFPZCUQJFSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883802-93-5
Record name 2-(3,3-dimethylbutanamido)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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